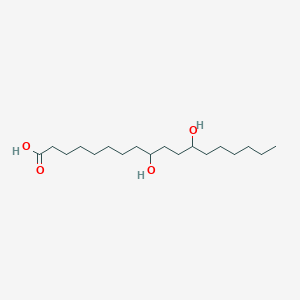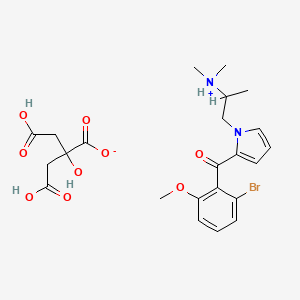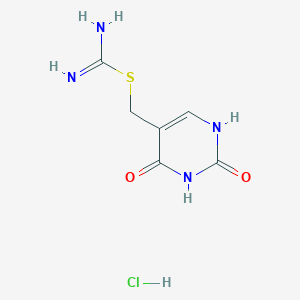
Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,5-dimethylphenyl) phenyl phosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a phenyl phosphate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphorylation Reaction: The compound can be synthesized through the phosphorylation of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine
Direct Phosphorylation: Another method involves the direct phosphorylation of 2,5-dimethylphenol with phosphorus oxychloride in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: Bis(2,5-dimethylphenyl) phenyl phosphate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.
科学研究应用
Bis(2,5-dimethylphenyl) phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which bis(2,5-dimethylphenyl) phenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Bis(2,5-dimethylphenyl) phenyl phosphate is compared with other similar compounds to highlight its uniqueness:
Bis(2,5-dimethylphenyl) methanone: Similar in structure but lacks the phosphate group.
Bis(2,5-dimethylphenyl) disulfide: Contains disulfide groups instead of phosphate.
Bis(2,5-dimethylphenyl) ketone: Another structurally similar compound with a ketone group.
These compounds differ in their functional groups and chemical properties, making bis(2,5-dimethylphenyl) phenyl phosphate unique in its applications and reactivity.
属性
CAS 编号 |
72121-83-6 |
|---|---|
分子式 |
C22H23O4P |
分子量 |
382.4 g/mol |
IUPAC 名称 |
bis(2,5-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3 |
InChI 键 |
QUYDUXXFWJMDCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


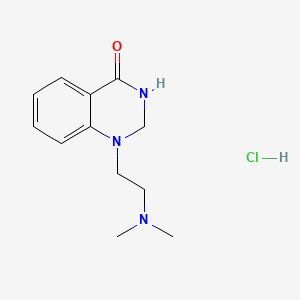
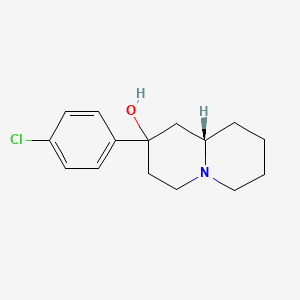
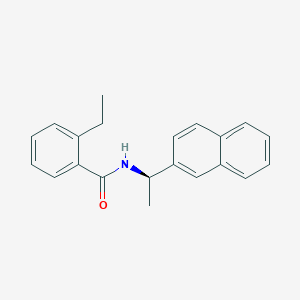
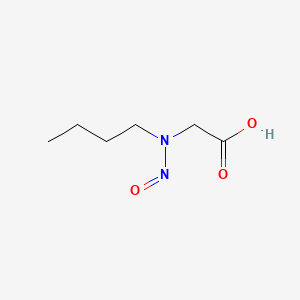
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
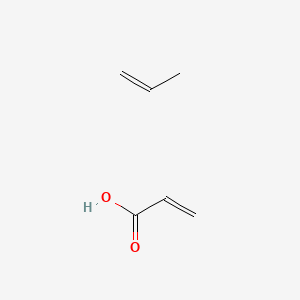

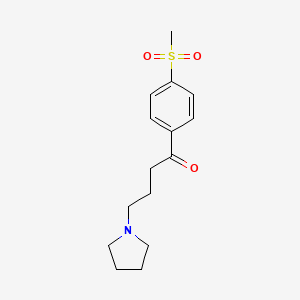

![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
